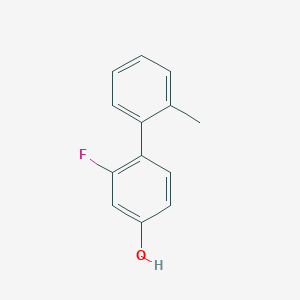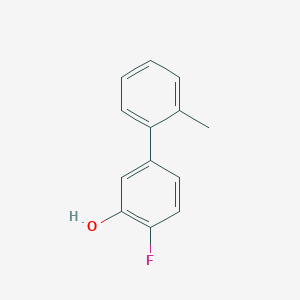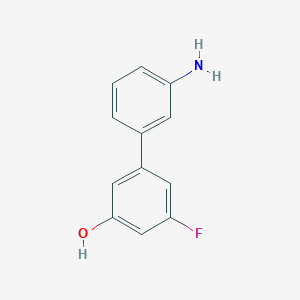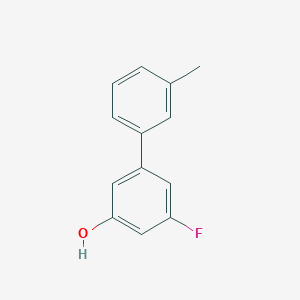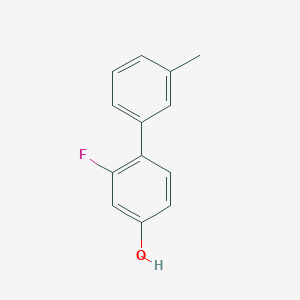
4-(3-Cyanophenyl)-3-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Cyanophenyl)-3-fluorophenol, 95% (4-3CP-3FP-95%) is a compound belonging to the phenol family of organic compounds. It is a white crystalline solid with a melting point of 129-131 °C and a boiling point of 244-246 °C. 4-3CP-3FP-95% is soluble in water, ethanol, and other organic solvents. It is a versatile compound with many potential applications in laboratory experiments and scientific research.
Aplicaciones Científicas De Investigación
4-3CP-3FP-95% has a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as 4-cyanophenyl-3-fluorophenylboronic acid, 4-cyanophenyl-3-fluorophenylacetic acid, and 4-cyanophenyl-3-fluorophenyl esters. It has also been used in the synthesis of novel polymers, such as poly(4-cyanophenyl-3-fluorophenol-co-methyl acrylate) and poly(4-cyanophenyl-3-fluorophenol-co-ethyl acrylate). Additionally, 4-3CP-3FP-95% has been used in the synthesis of various pharmaceuticals, such as 4-cyanophenyl-3-fluorophenyl-1-methyl-1H-pyrrole-2-carboxylate, 4-cyanophenyl-3-fluorophenyl-1-methyl-1H-imidazole-2-carboxylate, and 4-cyanophenyl-3-fluorophenyl-1-methyl-1H-pyrazole-2-carboxylate.
Mecanismo De Acción
The mechanism of action of 4-3CP-3FP-95% is not yet fully understood. However, it is believed that the compound may act as an antioxidant, scavenging free radicals and preventing cellular damage. Additionally, it is believed that 4-3CP-3FP-95% may act as an anti-inflammatory agent, inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-3CP-3FP-95% are not yet fully understood. However, in vitro studies have shown that the compound has anti-inflammatory, antifungal, and antioxidant properties. Additionally, in vivo studies have shown that the compound may have anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-3CP-3FP-95% in laboratory experiments include its availability in large quantities and its low cost. Additionally, the compound is relatively stable and can be stored at room temperature. The main limitation of using 4-3CP-3FP-95% in laboratory experiments is its lack of solubility in water.
Direcciones Futuras
The potential future directions for 4-3CP-3FP-95% include further studies on its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and polymer industries. Additionally, further research into the synthesis and mechanism of action of 4-3CP-3FP-95% could lead to the development of more effective and efficient methods for its synthesis and use. Finally, further research into the stability and solubility of 4-3CP-3FP-95% could lead to the development of more stable and water-soluble forms of the compound.
Métodos De Síntesis
4-3CP-3FP-95% can be synthesized by a variety of methods, including the Friedel-Crafts alkylation reaction, the Williamson ether synthesis, and the Grignard reaction. The Friedel-Crafts alkylation reaction involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide in the presence of a base. The Grignard reaction involves the reaction of an alkyl halide with magnesium in the presence of a base.
Propiedades
IUPAC Name |
3-(2-fluoro-4-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-13-7-11(16)4-5-12(13)10-3-1-2-9(6-10)8-15/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDHRAKIYPIWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684105 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-17-4 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
